2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid 2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid One of the isotopic labelled form of Valproic Acid, which could be used as an antiepileptic agent.
Brand Name: Vulcanchem
CAS No.: 87745-17-3
VCID: VC0196663
InChI: InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/i5D2,6D2
SMILES: CCCC(CCC)C(=O)O
Molecular Formula: C8H12D4O2
Molecular Weight: 148.24

2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid

CAS No.: 87745-17-3

VCID: VC0196663

Molecular Formula: C8H12D4O2

Molecular Weight: 148.24

Purity: 95% by HPLC; 98% atom D

* For research use only. Not for human or veterinary use.

2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid - 87745-17-3

Description

2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in research contexts, particularly in studies involving isotopic labeling for analytical purposes. The chemical structure includes a pentanoic acid backbone with a propyl group attached, both of which are partially deuterated.

Solubility and Storage

  • Solubility: Slightly soluble in DMSO and methanol.

  • Storage Conditions: Store at room temperature or for a prolonged period at 2 to 8°C in a closed container, away from light and moisture .

Applications and Research

2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid is primarily used for research and development purposes. It is not intended for animal or human testing. The compound's deuterated form makes it useful for studies involving mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, where isotopic labeling can help distinguish between different compounds or track metabolic pathways.

Suppliers and Availability

The compound is available from several suppliers, including Clinivex and Alchimica, which offer it in various quantities for research purposes .

CAS No. 87745-17-3
Product Name 2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid
Molecular Formula C8H12D4O2
Molecular Weight 148.24
IUPAC Name 3,3-dideuterio-2-(1,1-dideuteriopropyl)pentanoic acid
Standard InChI InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/i5D2,6D2
SMILES CCCC(CCC)C(=O)O
Purity 95% by HPLC; 98% atom D
Related CAS 99-66-1 (unlabelled)
Synonyms Valproic Acid; Dipropylacetic Acid; 2-Propylvaleric Acid
Tag Pentanoic Acid Impurities
PubChem Compound 76973098
Last Modified Apr 15 2024

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